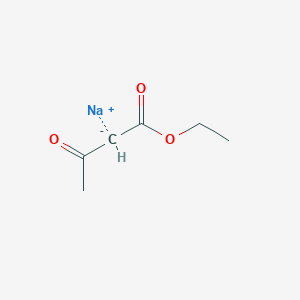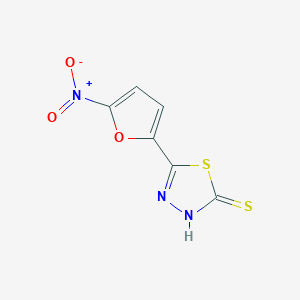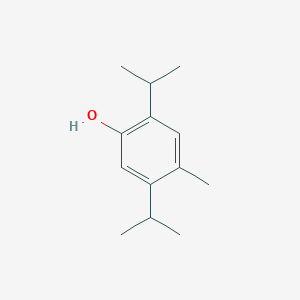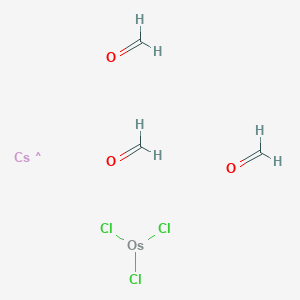
三十六烷-d74
描述
Hexatriacontane-d74 is a deuterium-labeled long-chain hydrocarbon with the molecular formula CD3(CD2)34CD3. It is a stable isotope-labeled compound, where hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and proteomics.
科学研究应用
Hexatriacontane-d74 has several applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Utilized in the study of lipid metabolism and membrane dynamics.
Medicine: Employed in pharmacokinetic studies to trace the metabolic pathways of drugs.
Industry: Used in the development of deuterated compounds for various industrial applications, including the production of specialty chemicals and materials.
作用机制
Target of Action
Hexatriacontane-d74 is a deuterium-labeled version of Hexatriacontane It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
Deuterium-labeled compounds are generally used to track the distribution and metabolism of drugs in the body . The deuterium atoms in the compound allow for precise tracking and quantitation during the drug development process .
Biochemical Pathways
Deuterium-labeled compounds are often used to study the metabolic pathways of drugs .
Pharmacokinetics
The incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . This can provide valuable information about the absorption, distribution, metabolism, and excretion (ADME) properties of the drug .
Result of Action
The use of deuterium-labeled compounds can provide valuable insights into the metabolic fate of drugs and their interactions with biological systems .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the behavior and efficacy of deuterium-labeled compounds .
准备方法
Synthetic Routes and Reaction Conditions: Hexatriacontane-d74 is synthesized through the deuteration of hexatriacontane. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) under specific reaction conditions, often involving a catalyst to facilitate the exchange of hydrogen for deuterium.
Industrial Production Methods: Industrial production of hexatriacontane-d74 typically involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas and ensure the complete exchange of hydrogen atoms. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the final product.
化学反应分析
Types of Reactions: Hexatriacontane-d74 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of light or heat.
Major Products:
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated hydrocarbons.
相似化合物的比较
Hexatriacontane-d74 is unique due to its deuterium labeling, which distinguishes it from other long-chain hydrocarbons. Similar compounds include:
Hexatriacontane: The non-deuterated form of hexatriacontane-d74.
Eicosane-d42: A deuterium-labeled hydrocarbon with a shorter chain length.
Tetracosane-d50: Another deuterium-labeled hydrocarbon with a different chain length.
The uniqueness of hexatriacontane-d74 lies in its specific chain length and the extent of deuterium labeling, which provides distinct advantages in analytical and research applications.
属性
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,31,31,32,32,33,33,34,34,35,35,36,36,36-tetraheptacontadeuteriohexatriacontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H74/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLYQMBWCWFRAI-BIEDWJNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H74 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583747 | |
| Record name | (~2~H_74_)Hexatriacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16416-34-5 | |
| Record name | (~2~H_74_)Hexatriacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is hexatriacontane-d74 used as a tracer in diesel engine emission studies?
A1: Hexatriacontane-d74 is a fully deuterated hydrocarbon that serves as an excellent tracer for lubricating oil in engine emissions. Its unique isotopic signature allows researchers to differentiate between emissions originating from the combustion of fuel and those from lubricating oil. [, ] This distinction is crucial for understanding the contribution of different sources to overall particulate matter emissions.
Q2: How does the use of hexatriacontane-d74 help differentiate between crankcase and tailpipe emissions?
A2: Researchers add hexatriacontane-d74 directly to the engine oil. When analyzing emissions, the presence of hexatriacontane-d74 specifically points to crankcase emissions, as this compound is directly associated with the lubricating oil. [] This method helps researchers quantify the proportion of crankcase emissions in overall vehicle emissions, providing insights for emission control strategies.
Q3: What analytical techniques are used to detect and quantify hexatriacontane-d74 in emission samples?
A3: While the provided research articles do not specify the exact analytical methods used, the detection and quantification of hexatriacontane-d74 likely involve sophisticated techniques like Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the different components of the emission sample and then identifies and quantifies them based on their mass-to-charge ratio. The unique mass of hexatriacontane-d74, due to its deuterium labeling, allows for its precise detection and quantification even in complex mixtures. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B98928.png)











